4-Des-dimethylaminotetracycline
説明
Historical Development and Discovery
4-Des-dimethylaminotetracycline (CMT-1) emerged from efforts to decouple the antimicrobial properties of tetracyclines from their host-modulating capabilities. The compound was first synthesized in the late 1980s through structural modifications of tetracycline, specifically by removing the dimethylamino group at the C-4 position of the A-ring. This modification was pioneered by Golub et al., who sought to eliminate antibiotic activity while retaining the ability to inhibit matrix metalloproteinases (MMPs). The discovery aligned with growing interest in tetracyclines as therapeutic agents for non-infectious conditions, such as inflammatory diseases and cancer.
CMT-1’s development marked a pivotal shift in tetracycline research, transitioning from antimicrobial applications to targeted molecular interventions in host pathways. Early studies demonstrated its efficacy in suppressing collagen degradation in animal models of periodontitis, validating its role as a prototype for chemically modified tetracyclines (CMTs).
Chemical Nomenclature and Identification
CMT-1 is systematically named (4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide . Its molecular formula is C₂₀H₁₉NO₈ , with a molecular weight of 401.37 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 108897-91-4 |
| SMILES Notation | C[C@]1([C@@H]2C[C@@H]3CC(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |
| InChI Key | XCCHQGIGHCRZOS-KBKZQPOHSA-N |
The structural absence of the C-4 dimethylamino group distinguishes CMT-1 from conventional tetracyclines, as shown in Figure 1.
Position within the Chemically Modified Tetracyclines (CMTs) Family
CMT-1 is the foundational member of the CMT family, which includes derivatives like CMT-3 (6-deoxy-6-demethyl-4-de-dimethylaminotetracycline) and CMT-8 (4-de-dimethylaminodoxycycline). The table below highlights structural and functional differences:
| CMT | Structural Modification | Primary Activity |
|---|---|---|
| CMT-1 | C-4 dimethylamino group removal | MMP inhibition, anti-inflammatory |
| CMT-3 | C-4 and C-6 modifications | Enhanced MMP suppression, anti-tumor |
| CMT-8 | C-4 modification + doxycycline backbone | Dual MMP/cytokine inhibition |
CMT-1’s mechanism involves chelating zinc and calcium ions at the C-11 and C-12 positions, critical for inhibiting MMPs like collagenase and gelatinase. Unlike later CMTs, it lacks additional substitutions that enhance solubility or tissue penetration.
Significance in Pharmaceutical Research
CMT-1 has been instrumental in elucidating tetracyclines’ non-antimicrobial roles, particularly in modulating host inflammatory responses. Key research contributions include:
- MMP Inhibition : CMT-1 suppresses MMP-2 and MMP-9 activity at micromolar concentrations, reducing extracellular matrix degradation in periodontal and arthritic models.
- Cytokine Regulation : It downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by inhibiting nitric oxide synthase and phospholipase A2.
- Bone Resorption Studies : CMT-1 inhibits osteoclastogenesis by disrupting RANKL signaling pathways, making it a candidate for osteoporosis research.
Recent applications extend to oncology, where CMT-1 analogs show promise in reducing tumor invasiveness by blocking MMP-mediated metastasis. Its lack of antimicrobial activity avoids microbiome disruption, a significant advantage in chronic disease models.
Tables
Table 1. Comparative Structural Features of Select CMTs
| CMT | Modification Site | Functional Group Change |
|---|---|---|
| CMT-1 | C-4 | Removal of dimethylamino group |
| CMT-3 | C-4, C-6 | Demethylation and deoxygenation |
| CMT-8 | C-4, C-5 | Doxycycline backbone + C-4 alteration |
Table 2. Key Chemical Identifiers of CMT-1
| Identifier | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉NO₈ |
| IUPAC Name | (4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
| PubChem CID | 54679182 |
特性
CAS番号 |
2444-65-7 |
|---|---|
分子式 |
C20H19NO8 |
分子量 |
401.371 |
IUPAC名 |
(4aS,5aS,6S,12aR)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H19NO8/c1-19(28)8-3-2-4-10(22)12(8)15(24)13-9(19)5-7-6-11(23)14(18(21)27)17(26)20(7,29)16(13)25/h2-4,7,9,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t7-,9-,19+,20-/m0/s1 |
InChIキー |
SRPCXEFYFVDUFQ-KBKZQPOHSA-N |
SMILES |
CC1(C2CC3CC(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DDA-tetracycline; 4-Des-dimethylaminotetracycline; 4-de-Dimethylaminotetracycline; CMT-1; CMT 1; CMT1; |
製品の起源 |
United States |
類似化合物との比較
Research Findings and Limitations
- Mechanistic Insights: Studies suggest that 4-Des-dimethylaminotetracycline inhibits MMPs by chelating zinc ions at the enzyme’s active site, a mechanism shared with other tetracycline-derived inhibitors. However, its reduced hydrophobicity (due to structural modification) may alter binding kinetics .
- Gaps in Evidence : The provided sources lack direct comparative efficacy or toxicity data against other MMP inhibitors or CMTs. Further research is needed to validate its superiority in specific therapeutic contexts.
準備方法
Alkylation and Electrolysis Setup
| Parameter | Electrochemical Method | Zinc/Acetic Acid |
|---|---|---|
| Reaction Time (h) | 2–6 | 4–8 |
| Yield (%) | 85–90 | 70–75 |
| Purity (HPLC, %) | >97 | 85–90 |
| Environmental Impact | Low (no heavy metals) | High (zinc waste) |
Mechanistic Insights and Reaction Optimization
Alkylation Kinetics
The rate of methyl iodide quaternization follows second-order kinetics, dependent on tetracycline and methyl iodide concentrations. At 30°C, the rate constant is . Lower temperatures (<25°C) prolong reaction times, while higher temperatures (>40°C) promote dimethylamino group hydrolysis.
Electrochemical Reduction Mechanism
The trimethylammonium ion undergoes a two-electron reduction at the cathode:
Protonation of the intermediate amine yields methane and ammonium ions, which are removed during extraction.
Industrial-Scale Considerations
Solvent Selection
Q & A
Q. How should structural modifications of 4-Des-dimethylaminotetracycline be prioritized to mitigate resistance mechanisms?
- Methodological Answer : Focus on regions influencing bacterial uptake (e.g., C4-C6 substituents). Test modifications in efflux pump-overexpressing strains. Pair crystallography data with molecular dynamics to predict stability against enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
